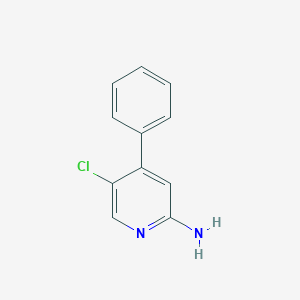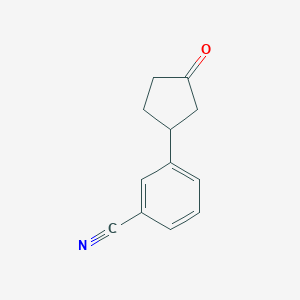
3-(3-Oxocyclopentyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Oxocyclopentyl)benzonitrile: is an organic compound characterized by the presence of a benzonitrile group attached to a cyclopentyl ring with a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocyclopentyl)benzonitrile typically involves the reaction of cyclopentanone with benzonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反応の分析
Types of Reactions: 3-(3-Oxocyclopentyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry: 3-(3-Oxocyclopentyl)benzonitrile is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles and ketones. It can also be used to investigate the metabolic pathways of nitrile-containing compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes .
作用機序
The mechanism of action of 3-(3-Oxocyclopentyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles such as amines or thiols. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes that catalyze reactions involving nitriles or ketones.
類似化合物との比較
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Cyclopentanone: A compound with a ketone group attached to a cyclopentyl ring.
4-(3-Oxocyclopentyl)benzonitrile: A similar compound with the ketone group in a different position on the cyclopentyl ring.
Uniqueness: 3-(3-Oxocyclopentyl)benzonitrile is unique due to the combination of a benzonitrile group and a cyclopentyl ring with a ketone functional group.
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
3-(3-oxocyclopentyl)benzonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6,11H,4-5,7H2 |
InChIキー |
ARAKEBBOBLIYGK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CC1C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


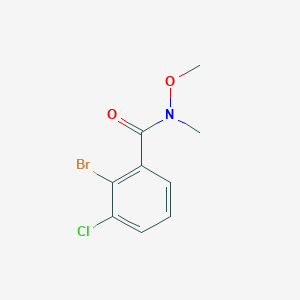
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)
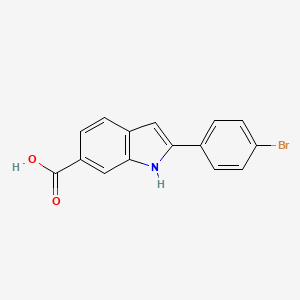

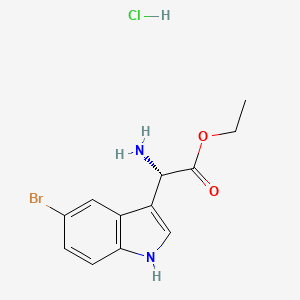
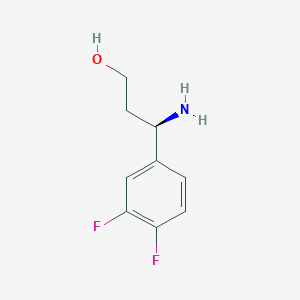
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
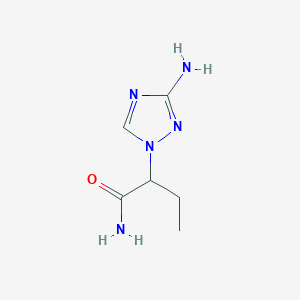
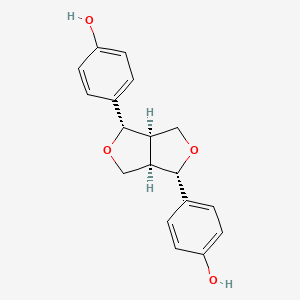
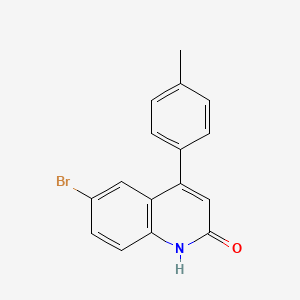

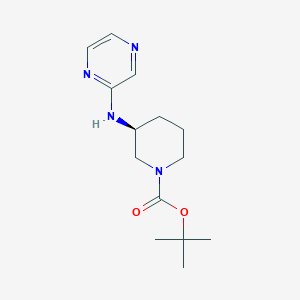
![2-ethyl-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13090227.png)
